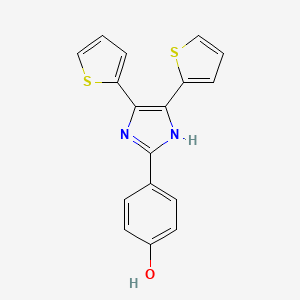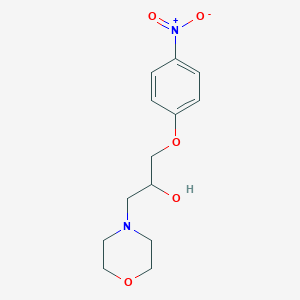
N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-3-methylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-3-methylbutanamide, also known as DMXBA, is a chemical compound that has been studied for its potential use in treating a variety of medical conditions. This compound is of interest to researchers due to its unique properties and potential applications. In
Wirkmechanismus
N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-3-methylbutanamide acts as a selective agonist for the M1 and M4 muscarinic acetylcholine receptors. By binding to these receptors, this compound can modulate various physiological processes, including neurotransmitter release, neuronal excitability, and synaptic plasticity. This modulation can lead to improvements in cognitive function, motor function, and reward processing.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including improvements in cognitive function, motor function, and reward processing. It has also been shown to have neuroprotective effects, protecting neurons from oxidative stress and other forms of damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-3-methylbutanamide in lab experiments is its high affinity for the M1 and M4 muscarinic acetylcholine receptors, which allows for selective modulation of these receptors. However, one limitation is the potential for off-target effects, as this compound may also bind to other receptors at high concentrations.
Zukünftige Richtungen
There are several future directions for research on N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-3-methylbutanamide. One direction is to further explore its potential use in treating Parkinson's disease, schizophrenia, and addiction. Another direction is to investigate its potential use in other medical conditions, such as Alzheimer's disease and depression. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to optimize its pharmacological properties for clinical use.
Synthesemethoden
N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-3-methylbutanamide can be synthesized using various methods, including the reaction of 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinecarboxylic acid with 3-methylbutanoyl chloride. The resulting compound can be purified using column chromatography and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-3-methylbutanamide has been studied for its potential use in treating a variety of medical conditions, including Parkinson's disease, schizophrenia, and addiction. It has been shown to have a high affinity for the M1 and M4 muscarinic acetylcholine receptors, which are involved in various physiological processes, including cognition, movement, and reward.
Eigenschaften
IUPAC Name |
N-(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-9(2)5-13(20)18-14-16-8-10-11(17-14)6-15(3,4)7-12(10)19/h8-9H,5-7H2,1-4H3,(H,16,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXWFSQDMFLCMSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=NC=C2C(=N1)CC(CC2=O)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[4'-(methylsulfonyl)-3-biphenylyl]-1H-pyrazole](/img/structure/B5150429.png)

![2-{[N-(2-fluorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoic acid](/img/structure/B5150440.png)
![N~1~-[2-(4-chlorophenoxy)ethyl]-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5150454.png)
![N-benzyl-N-[2-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5150461.png)
![1-[2-(1-adamantyl)ethoxy]-3-[cyclohexyl(ethyl)amino]-2-propanol hydrochloride](/img/structure/B5150469.png)
![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-2-methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]-1-propanamine](/img/structure/B5150474.png)
![rel-(1S,2S)-2-{4-[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)carbonyl]-1-piperazinyl}cyclohexanol trifluoroacetate (salt)](/img/structure/B5150479.png)

![2-{2-[(4-chlorophenyl)sulfonyl]ethyl}-5-(4-fluorophenyl)-1,3,4-oxadiazole](/img/structure/B5150493.png)
![N,N'-[1,1-cyclohexanediylbis(2,6-dimethyl-4,1-phenylene)]bis[2-(diethylamino)acetamide]](/img/structure/B5150503.png)


![N~2~-(2,5-dimethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5150539.png)
